Fmoc-Asn(Trt)-OH Fmoc-Asn(Trt)-OH
Brand Name: Vulcanchem
CAS No.: 132388-59-1
VCID: VC21536670
InChI: InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Molecular Formula: C38H32N2O5
Molecular Weight: 596.7 g/mol

Fmoc-Asn(Trt)-OH

CAS No.: 132388-59-1

VCID: VC21536670

Molecular Formula: C38H32N2O5

Molecular Weight: 596.7 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Asn(Trt)-OH - 132388-59-1

Description

Fmoc-Asn(Trt)-OH, also known as N-alpha-Fmoc-N-gamma-trityl-L-asparagine, is a crucial amino acid derivative used extensively in peptide synthesis. Its chemical formula is C38H32N2O5, and it has a molecular weight of 596.67 g/mol . This compound plays a vital role in preventing unwanted side reactions during peptide synthesis, particularly dehydration of the amide side chain, which can occur with carbodiimide reagents .

Applications in Peptide Synthesis

Fmoc-Asn(Trt)-OH is a key building block in solid-phase peptide synthesis (SPPS), allowing for the controlled addition of asparagine to a growing peptide chain. The Fmoc group protects the amine, while the trityl group protects the side chain, ensuring selective deprotection and coupling during peptide assembly .

Key Applications

  • Peptide Synthesis: Enables the creation of complex peptide structures with precise control over sequence and structure .

  • Drug Development: Essential for modifying peptide sequences to enhance stability and bioactivity in pharmaceutical research .

  • Bioconjugation: Facilitates the attachment of peptides to biomolecules for targeted drug delivery systems and diagnostics .

Synthesis and Purification

The synthesis of Fmoc-Asn(Trt)-OH involves several steps, including crystallization, centrifugation, washing, and drying to obtain high-purity products. This process effectively removes residual synthetic materials, ensuring the final product is free from contaminants .

Synthesis Steps

  • Crystallization: Formation of N'-Trityl-L-asparagine crystals.

  • Centrifugation: Extraction of N'-Trityl-L-asparagine crystals.

  • Washing: Removal of residual starting materials.

  • Extraction: Obtaining N-Acetyl-L-asparagine.

  • Centrifugation: Extraction of N'-Trityl-L-asparagine.

  • Drying: Final drying to obtain Fmoc-Asn(Trt)-OH .

CAS No. 132388-59-1
Product Name Fmoc-Asn(Trt)-OH
Molecular Formula C38H32N2O5
Molecular Weight 596.7 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid
Standard InChI InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1
Standard InChIKey KJYAFJQCGPUXJY-UMSFTDKQSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Synonyms Fmoc-Asn(Trt)-OH;132388-59-1;Nalpha-Fmoc-Ngamma-trityl-L-asparagine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoicacid;ST029446;Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-Ngamma-trityl-L-asparagine;N-(9-Fluorenylmethoxycarbonyl)-N-trityl-L-asparagine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoicacid;C38H32N2O5;Nalpha-(9-Fluorenylmethoxycarbonyl)-Ngamma-trityl-L-asparagine;(2S)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-[N-(triphenylmethyl)carbamoyl]propanoicacid;AmbotzFAA1015;PubChem9947;AC1LD09H;Fmoc-N'-trityl-L-asparagine;47672_ALDRICH;SCHEMBL118112;N-Fmoc-N4-trityl-L-Asparagine;47672_FLUKA;MolPort-003-934-255;ACT07171;ZINC4284054;ANW-19430;CF-054;MFCD00077049
PubChem Compound 640248
Last Modified Aug 15 2023

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